molecular formula C10H9N5O3S B11650568 N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No.: B11650568
M. Wt: 279.28 g/mol
InChI Key: CWTLZEJPOXNXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide” is a synthetic organic compound that features a nitrophenyl group, a triazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the triazole intermediate with chloroacetic acid or its derivatives.

    Introduction of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring, which can be achieved using a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving nitrophenyl and triazole groups.

    Medicine: Potential antimicrobial, antifungal, and anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide” would depend on its specific biological target. Generally, compounds with nitrophenyl and triazole groups can interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfanylacetamide moiety might also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanamide
  • N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)propionamide

Uniqueness

“N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C10H9N5O3S

Molecular Weight

279.28 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C10H9N5O3S/c16-9(5-19-10-11-6-12-14-10)13-7-1-3-8(4-2-7)15(17)18/h1-4,6H,5H2,(H,13,16)(H,11,12,14)

InChI Key

CWTLZEJPOXNXFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=NN2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.